molecular formula C5H11ClFN3O2 B15305036 (2S,4R)-2-amino-4-fluoropentanediamide hydrochloride

(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride

Cat. No.: B15305036
M. Wt: 199.61 g/mol
InChI Key: IXAYGNWMPZWTKQ-MUWMCQJSSA-N
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Description

(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-amino-4-fluoropentanediamide hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,4R) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amides or amines .

Scientific Research Applications

(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,4R)-2-amino-4-fluoropentanediamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H11ClFN3O2

Molecular Weight

199.61 g/mol

IUPAC Name

(2S,4R)-2-amino-4-fluoropentanediamide;hydrochloride

InChI

InChI=1S/C5H10FN3O2.ClH/c6-2(4(8)10)1-3(7)5(9)11;/h2-3H,1,7H2,(H2,8,10)(H2,9,11);1H/t2-,3+;/m1./s1

InChI Key

IXAYGNWMPZWTKQ-MUWMCQJSSA-N

Isomeric SMILES

C([C@@H](C(=O)N)N)[C@H](C(=O)N)F.Cl

Canonical SMILES

C(C(C(=O)N)N)C(C(=O)N)F.Cl

Origin of Product

United States

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